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Abstract

LML134 is a potent and selective histamine H3 receptor (H3R) inverse agonist that has been
investigated for the treatment of excessive sleep disorders.[1] Its mechanism of action involves
modulating the release of histamine and other neurotransmitters in the central nervous system,
leading to wakefulness-promoting effects.[2][3] This technical guide provides a comprehensive
overview of the synthesis and purification of LML134, along with a detailed examination of its
mechanism of action and relevant experimental protocols. The information presented herein is
intended to support researchers and drug development professionals in their efforts to
understand and potentially develop novel therapeutics based on the LML134 scaffold.

Mechanism of Action and Signaling Pathway

LML134 functions as an inverse agonist at the histamine H3 receptor. The H3 receptoris a G
protein-coupled receptor (GPCR) that primarily couples to the Gai/o subunit.[4] In its basal
state, the H3 receptor exhibits constitutive activity, meaning it signals even in the absence of an
agonist. This constitutive activity leads to the inhibition of adenylyl cyclase, a decrease in cyclic
AMP (cAMP) levels, and subsequent downstream effects that ultimately suppress the synthesis
and release of histamine from presynaptic histaminergic neurons.[5] The H3 receptor also acts
as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters,
including acetylcholine, dopamine, norepinephrine, and serotonin.
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As an inverse agonist, LML134 binds to the H3 receptor and stabilizes its inactive
conformation. This action counteracts the receptor's constitutive activity, leading to a
disinhibition of histamine synthesis and release. The increased synaptic histamine then
activates postsynaptic histamine H1 and H2 receptors, which are excitatory, resulting in
enhanced wakefulness and alertness.
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Caption: LML134 Signaling Pathway

Synthesis of LML134

The synthesis of LML134, chemically named 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-
yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate, can be approached as a convergent
synthesis involving the preparation of two key intermediates followed by their coupling.

Experimental Workflow for LML134 Synthesis
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Caption: LML134 Synthesis Workflow

Detailed Synthesis Protocol
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Step 1: Synthesis of 1-(1-methyl-6-ox0-1,6-dihydropyridazin-3-yl)piperidin-4-ol (Intermediate 1)

e This intermediate can be synthesized from commercially available starting materials. A
plausible route involves the reaction of a suitably substituted pyridazine with 4-
hydroxypiperidine.

Step 2: Synthesis of 4-cyclobutylpiperazine-1-carbonyl chloride (Intermediate 2)

» To a solution of 4-cyclobutylpiperazine in a suitable aprotic solvent (e.g., dichloromethane),
cooled to 0 °C, add triphosgene portion-wise while maintaining the temperature. The reaction
is typically stirred at O °C for 1-2 hours and then allowed to warm to room temperature. The
resulting solution of 4-cyclobutylpiperazine-1-carbonyl chloride is used directly in the next
step.

Step 3: Coupling of Intermediates to form LML134

e To a solution of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidin-4-ol (Intermediate 1) in
an aprotic solvent such as dichloromethane, add a non-nucleophilic base (e.g.,
diisopropylethylamine).

 To this mixture, add the freshly prepared solution of 4-cyclobutylpiperazine-1-carbonyl
chloride (Intermediate 2) dropwise at 0 °C.

 Allow the reaction to stir at room temperature overnight.

o Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous
sodium sulfate, and concentrated under reduced pressure to yield crude LML134.

Purification of LML134

Purification of the crude LML134 is essential to remove unreacted starting materials,
byproducts, and other impurities. A standard method for the purification of such compounds is
column chromatography.

Purification Protocol

o Chromatography System: A flash chromatography system is suitable for this purpose.
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» Stationary Phase: Silica gel is a common choice for the stationary phase.

* Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or heptane) and
a polar solvent (e.qg., ethyl acetate or a mixture of dichloromethane and methanol) is typically
employed. The gradient is optimized to achieve good separation of LML134 from impurities.

e Procedure:

o

Dissolve the crude LML134 in a minimal amount of the mobile phase (or a stronger
solvent like dichloromethane).

o Adsorb the crude product onto a small amount of silica gel.
o Load the adsorbed material onto the pre-equilibrated silica gel column.
o Elute the column with the optimized solvent gradient.

o Collect fractions and analyze them by thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS) to identify the fractions containing pure
LML134.

o Combine the pure fractions and concentrate under reduced pressure to obtain purified
LML134 as a solid or oll.

Quantitative Data

Table 1: Preclinical Pharmacological and
Pharmacokinetic Properties of LML134
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Parameter Value Species Assay/Method Reference
hH3R Ki (CAMP) 0.3nM Human CAMP Assay [1]
hH3R Ki o
o 12 nM Human Binding Assay [1]
(Binding)
Oral Absorption Pharmacokinetic
0.5 hours Rat [1]
(tmax) Study
Fraction Pharmacokinetic
44% Rat [1]
Absorbed Study
Terminal Half-life Pharmacokinetic
0.44 hours Rat [1]
(V) Study
Plasma Protein )
o 39.0% Rat In vitro [1]
Binding (Fu)
Plasma Protein ]
o 57.6% Dog In vitro [1]
Binding (Fu)
Plasma Protein ]
33.6% Human In vitro [1]

Binding (Fu)

Table 2: Clinical Data from a Study in Shift Work
Disorder Patients (NCT03141086)

Parameter LML134 Placebo Notes Reference
] Statistically
Primary o Wakefulness
significant - ) [6][7]
Outcome . promoting effect
Improvement
Time to Peak
Plasma Following oral
, ~3 hours N/A o _ [6]
Concentration administration
(tmax)
Most Common Generally well-
Headache - [6]

Adverse Event

tolerated
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Conclusion

This technical guide has provided a detailed overview of the synthesis, purification, and
mechanism of action of LML134. The presented protocols and data are intended to serve as a
valuable resource for researchers in the field of medicinal chemistry and drug development.
The unique pharmacokinetic profile of LML134, characterized by rapid brain penetration and
fast target disengagement, highlights its potential as a therapeutic agent for sleep disorders
with a reduced risk of mechanism-related side effects such as insomnia.[1] Further research
and optimization of the synthetic and purification processes may lead to the development of
even more effective and safer H3R inverse agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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